2-(Oxetan-3-ylamino)cyclohexan-1-ol
Description
2-(Oxetan-3-ylamino)cyclohexan-1-ol is a cyclohexanol derivative featuring an oxetane ring substituted at the 3-position with an amino group, which is further attached to the cyclohexanol backbone at the 2-position. The oxetane ring (a four-membered oxygen-containing heterocycle) contributes to its unique physicochemical properties, including increased solubility and metabolic stability compared to larger cyclic ethers.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-(oxetan-3-ylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C9H17NO2/c11-9-4-2-1-3-8(9)10-7-5-12-6-7/h7-11H,1-6H2 |
InChI Key |
MPXMHYCSQMLBDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)NC2COC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxetan-3-ylamino)cyclohexan-1-ol typically involves the formation of the oxetane ring followed by the introduction of the amino and cyclohexanol groups. One common method involves the cyclization of a suitable precursor, such as an epoxide, in the presence of a base and a nucleophile. For example, the reaction of an epoxide with an amine under basic conditions can yield the oxetane ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
2-(Oxetan-3-ylamino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxetane ring can be reduced to form a more stable ring structure.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclohexanone derivatives, while reduction of the oxetane ring can yield tetrahydrofuran derivatives .
Scientific Research Applications
2-(Oxetan-3-ylamino)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of oxetane-containing compounds on biological systems.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Oxetan-3-ylamino)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various effects. The amino group can also participate in hydrogen bonding and other interactions with biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, physicochemical, and pharmacological differences between 2-(Oxetan-3-ylamino)cyclohexan-1-ol and related compounds:
Key Comparisons
Structural Differences: Oxetane vs. Larger Rings: The oxetane in 2-(Oxetan-3-ylamino)cyclohexan-1-ol introduces ring strain, enhancing reactivity and solubility compared to oxepan-2-one (a seven-membered lactone) .
Physicochemical Properties: Solubility: The oxetane’s polarity likely increases aqueous solubility relative to venlafaxine (LogP ~3.5). However, this remains speculative without experimental data. Metabolic Stability: Oxetanes are known to resist oxidative metabolism compared to linear alkyl chains, suggesting improved pharmacokinetics over venlafaxine, which undergoes extensive CYP2D6-mediated demethylation .
Pharmacological Implications: Target Affinity: Venlafaxine and desvenlafaxine inhibit serotonin/norepinephrine reuptake via their aromatic and amino motifs. The absence of a methoxyphenyl group in 2-(Oxetan-3-ylamino)cyclohexan-1-ol may alter target binding, though its amine group could retain some affinity for monoamine transporters. Therapeutic Potential: While SNRIs like VEN and DVS treat depression, the target compound’s efficacy in CNS disorders remains unverified.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
